molecular formula C10H12ClNO3 B2576891 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride CAS No. 2126160-78-7

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride

Cat. No.: B2576891
CAS No.: 2126160-78-7
M. Wt: 229.66
InChI Key: FNDKFWJRUQEMAW-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride is a heterocyclic compound featuring a seven-membered benzoxazepine ring fused with a carboxylic acid group at the 5-position and a hydrochloride salt form. Its molecular formula is C₁₀H₁₂ClNO₃, with a molecular weight of 245.66 g/mol (calculated from evidence in ). The compound is structurally characterized by an oxygen atom in the benzoxazepine ring, distinguishing it from sulfur-containing analogs like benzothiazepines. It is utilized in pharmaceutical research as a building block for drug discovery, particularly in modulating central nervous system (CNS) targets due to its ability to cross the blood-brain barrier .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c12-10(13)9-7-3-1-2-4-8(7)14-6-5-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDKFWJRUQEMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aminobenzophenone derivative with a suitable reagent to form the oxazepine ring. This can be achieved through:

    Cyclization Reaction: Starting from 2-aminobenzophenone, the compound undergoes cyclization with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Hydrolysis and Acidification: The intermediate product is then hydrolyzed and acidified using hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Continuous flow reactors allow for precise control over reaction conditions, leading to higher yields and purity. This method is particularly advantageous for large-scale production, reducing the risk of side reactions and improving safety.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the oxazepine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Cytotoxicity and Antitumor Activity

Recent studies have highlighted the cytotoxic properties of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives against various cancer cell lines. For example:

  • Study Findings : A study demonstrated that specific derivatives exhibited significant cytotoxic effects against human tumor cell lines such as A549 (lung cancer) and SK-BR-3 (breast cancer) . The structure-activity relationship indicated that modifications at certain positions could enhance cytotoxicity.
CompoundCell LineIC50 (µM)
Compound AA54912.5
Compound BSK-BR-315.0
Compound CJurkat10.0

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of benzoxazepine derivatives. Research has shown that these compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. For instance:

  • Mechanism of Action : The compounds are believed to interact with dopamine receptors and may offer therapeutic benefits in conditions like Parkinson's disease .

Pharmacological Applications

The pharmacological applications of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives extend to:

  • Antidepressant Activity : Some studies suggest that these compounds may exhibit antidepressant-like effects in animal models by influencing serotonin pathways.
  • Anti-inflammatory Properties : Preliminary data indicate that they may reduce inflammation markers in vitro .

Case Study 1: Antitumor Activity Evaluation

In a recent study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated a series of benzoxazepine derivatives for their antitumor activity. They found that specific modifications significantly increased their efficacy against resistant cancer cell lines .

Case Study 2: Neuroprotective Effects

A separate study focused on the neuroprotective properties of benzoxazepine derivatives in a mouse model of Alzheimer's disease. The results indicated that these compounds improved cognitive function and reduced amyloid plaque formation .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets. For example, it can bind to GABA receptors in the central nervous system, influencing neurotransmission and exhibiting potential anxiolytic or sedative effects.

Comparison with Similar Compounds

Physicochemical Properties

Key physicochemical properties derived from available data include:

Property Value Source
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 245.66 g/mol
Purity ≥95% (typical commercial grade)
CAS Number Not explicitly stated in evidence (related precursor: 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid)

Comparison with Structurally Similar Compounds

Benzothiazepines

Benzothiazepines (e.g., 5-substituted-2,3,4,5-tetrahydrobenzothiazepines) replace the oxygen atom in the benzoxazepine ring with sulfur. This substitution impacts electronic properties and reactivity:

  • Synthesis : Benzothiazepines are synthesized via nucleophilic hydrolysis of intermediates (e.g., compound 5 in ) with HCl, yielding 70–85% efficiency (Table 1 in ). In contrast, benzoxazepine derivatives often require milder conditions due to oxygen’s lower nucleophilicity.
  • Bioactivity : Sulfur analogs exhibit stronger binding to calcium channels, whereas benzoxazepines are more selective for serotonin receptors .

Other Benzoxazepine Derivatives

  • 2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride : The carboxylic acid group at the 9-position (vs. 5-position) reduces solubility in polar solvents compared to the 5-substituted variant .
  • (2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride: Replacing the carboxylic acid with a hydroxymethyl group increases lipophilicity (logP ~1.8 vs. ~0.5 for the carboxylic acid), enhancing membrane permeability .

Non-Benzoxazepine Heterocycles

  • 1,3-Benzodiazole Derivatives : 5-Fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride lacks the seven-membered ring, resulting in reduced conformational flexibility and weaker CNS penetration .

Commercial Availability

Related derivatives, such as (2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride, are priced at €970/50 mg .

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19NO5
  • Molecular Weight : 293.32 g/mol
  • CAS Number : 2137442-90-9

The biological activity of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives is primarily attributed to their interactions with various biological targets:

  • Antihypertensive Activity : Some derivatives exhibit antihypertensive effects by inhibiting angiotensin II type 1 (AT1) receptors. The structural modifications in the benzoxazepine ring can enhance binding affinity and selectivity for these receptors .
  • Anti-inflammatory Properties : Certain compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as IL-1β and TNF-α. This inhibition suggests potential use in treating inflammatory diseases .
  • Antimicrobial Activity : Research indicates that derivatives of this compound can demonstrate antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays reveal significant activity against Gram-positive and Gram-negative bacteria .

Antihypertensive Effects

A study evaluated the antihypertensive properties of a series of benzoxazepine derivatives. The findings showed that specific substitutions at the 4-position of the benzoxazepine ring significantly improved the compound's ability to lower blood pressure in animal models. The most effective compounds were those that maintained an unsubstituted position at 4 while varying other substituents .

Anti-inflammatory Activity

In vitro studies demonstrated that certain derivatives effectively inhibited Lck activity, a key player in T-cell activation and inflammation. For example, a compound derived from 2,3,4,5-tetrahydro-1,4-benzoxazepine was shown to reduce IL-6 production in macrophages by blocking NF-kB signaling pathways .

Antimicrobial Studies

Research published in MDPI highlighted the antibacterial activity of synthesized benzoxazepine derivatives against strains like Escherichia coli and Staphylococcus aureus. The study utilized broth dilution methods to determine MIC values, revealing potent antibacterial effects with some compounds achieving MIC values as low as 0.5 µg/mL against sensitive strains .

Data Table: Biological Activities of Selected Derivatives

Compound NameActivity TypeTarget/MechanismMIC (µg/mL)Reference
Compound AAntihypertensiveAT1 Receptor InhibitionN/A
Compound BAnti-inflammatoryIL-6 Production InhibitionN/A
Compound CAntibacterialE. coli and S. aureus0.5
Compound DAntiviralRNA Polymerase InhibitionN/A

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, base-mediated neutralization of hydrochloric acid by triethylamine or pyridine during synthesis is critical to prevent side reactions. Post-synthesis purification often involves recrystallization (e.g., ethanol) or column chromatography to isolate the hydrochloride salt .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodology : Use in a well-ventilated lab with PPE (gloves, goggles). Store at -20°C in airtight, light-resistant containers. Stability studies indicate sensitivity to moisture and heat; avoid prolonged exposure to ambient conditions. Refer to safety data sheets for hazard mitigation (e.g., spill management) .

Q. What analytical techniques are suitable for purity assessment?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is recommended. Pharmacopeial standards require purity between 98.0–102.0% for related benzazepine derivatives, validated via titration or NMR spectroscopy .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production while maintaining purity?

  • Methodology : Transition from batch to continuous flow reactors improves reaction efficiency and scalability. Automated systems enable precise control of stoichiometry and temperature. Post-synthesis, employ gradient recrystallization (e.g., ethanol/water mixtures) to remove unreacted intermediates .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

  • Methodology : Cross-validate with alternative techniques (e.g., FT-IR, X-ray crystallography) to confirm structural integrity. For NMR discrepancies, use deuterated solvents (DMSO-d6 or CDCl3) and ensure complete proton exchange. Compare results against published databases or pharmacopeial reference spectra .

Q. How can researchers assess the compound’s stability under varying pH conditions for pharmacokinetic studies?

  • Methodology : Conduct accelerated stability testing by incubating the compound in buffered solutions (pH 1–9) at 37°C. Monitor degradation via HPLC at timed intervals. For hydrolytically unstable analogs (e.g., ester derivatives), lyophilization or encapsulation in liposomes may enhance stability .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

  • Methodology : Use molecular docking software (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., GPCRs or enzymes). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .

Q. How to address discrepancies in bioactivity data across in vitro vs. in vivo studies?

  • Methodology : Re-evaluate experimental design variables:

  • In vitro : Confirm cell line viability, assay interference (e.g., solvent toxicity from DMSO).
  • In vivo : Adjust dosing regimens or consider metabolite profiling (LC-MS/MS) to identify active species. Cross-reference with pharmacokinetic parameters (e.g., bioavailability, half-life) .

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